N,N-dimethylheptan-1-amine Oxide

Übersicht

Beschreibung

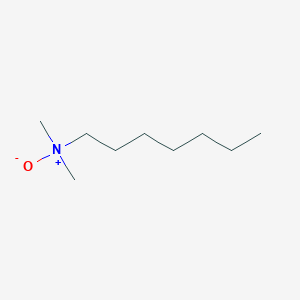

N,N-Dimethylheptan-1-amine oxide is an organic compound with the molecular formula C9H21NO. It is a tertiary amine oxide, characterized by the presence of a heptyl chain attached to a nitrogen atom, which is further bonded to two methyl groups and an oxygen atom. This compound is known for its surfactant properties and is used in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dimethylheptan-1-amine oxide can be synthesized through the oxidation of N,N-dimethylheptan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the amine oxide without over-oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and stabilizers may also be employed to enhance the efficiency of the process .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form N-oxides with higher oxidation states.

Reduction: It can be reduced back to N,N-dimethylheptan-1-amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Higher N-oxides.

Reduction: N,N-dimethylheptan-1-amine.

Substitution: Substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

N,N-Dimethylheptan-1-amine oxide is primarily utilized as a surfactant in cleaning formulations. Its amphiphilic nature allows it to reduce surface tension and enhance the wetting properties of solutions. This makes it effective in:

- Detergents : It is used in household and industrial cleaning products, contributing to the emulsification of oils and dirt.

- Foam Stabilization : As a foam stabilizer, it helps maintain foam structure in products like shampoos and dishwashing liquids, enhancing their efficacy .

Cosmetic and Personal Care Products

In the cosmetic industry, this compound serves multiple functions:

- Emollient : It provides moisturizing properties, making it suitable for skin and hair care formulations.

- Conditioning Agent : Its ability to improve texture and feel makes it a popular choice in conditioners and creams.

- Antistatic Agent : It helps reduce static electricity in hair products, improving manageability .

Biochemical Research

This compound has significant applications in biochemical research:

- Protein Solubilization : It aids in solubilizing proteins for various assays and studies, facilitating research on protein interactions and conformations .

- Molecular Interaction Studies : The compound is employed to investigate molecular interactions within macromolecules, contributing to advancements in biochemistry .

Industrial Applications

The compound also finds utility in several industrial processes:

- Textile Industry : Used as an anti-static agent to improve fabric handling during manufacturing.

- Rubber Industry : Functions as a foam stabilizer in rubber processing.

- Paints and Coatings : Its surfactant properties enhance the application and stability of paints .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Surfactants | Cleaning products, foam stabilization |

| Cosmetics | Emollients, conditioners, antistatic agents |

| Biochemical Research | Protein solubilization, molecular interaction studies |

| Industrial Processes | Textile anti-static agents, rubber processing |

| Paints and Coatings | Enhances application and stability |

Wirkmechanismus

The mechanism of action of N,N-dimethylheptan-1-amine oxide primarily involves its surfactant properties. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This action is particularly effective against bacterial cells, making it a potential antibacterial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function .

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethyloctan-1-amine oxide

- N,N-Dimethylhexan-1-amine oxide

- N,N-Dimethyldecan-1-amine oxide

Comparison: N,N-Dimethylheptan-1-amine oxide is unique due to its specific heptyl chain length, which influences its surfactant properties and biological activity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, surface activity, and antimicrobial efficacy. For instance, N,N-dimethyloctan-1-amine oxide, with a longer alkyl chain, may have higher hydrophobicity and stronger membrane-disrupting capabilities .

Biologische Aktivität

N,N-Dimethylheptan-1-amine oxide, also known as a tertiary amine oxide, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including metabolism, toxicology, and potential applications in various fields.

This compound is characterized by the presence of a tertiary amine functional group and an oxide group. Its molecular structure allows it to participate in various biochemical reactions, making it relevant in both environmental and biological contexts.

Metabolism

The metabolism of this compound involves enzymatic oxidation processes. Similar compounds have been shown to undergo N-oxidation primarily through the action of flavin-containing monooxygenases and cytochrome P450 enzymes. These metabolic pathways lead to the formation of various metabolites, which can exhibit different biological activities compared to the parent compound.

Table 1: Metabolic Pathways of Amine Oxides

| Enzyme Type | Reaction Type | Major Metabolites |

|---|---|---|

| Flavin-containing monooxygenases | N-oxidation | N,N-dimethylheptan-1-amine N-oxide |

| Cytochrome P450 | N-demethylation | N-methylaniline, formaldehyde |

Toxicological Profile

The toxicological effects of this compound have been studied extensively in various animal models. Acute toxicity studies indicate that the compound can induce adverse effects at high doses, including hematological changes and organ damage.

Case Study: Toxicity in Rodents

In a study involving rodents, administration of high doses (e.g., 1350 mg/kg) resulted in significant alterations in blood parameters and organ histopathology. Chronic exposure led to conditions such as methemoglobinemia and splenomegaly, highlighting the compound's potential for causing oxidative stress and cellular damage.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that tertiary amine oxides can possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of microbial cell membranes.

2. Cytotoxic Effects

In vitro studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

3. Environmental Impact

As a surfactant, this compound has been investigated for its role in bioremediation processes. Certain bacterial strains can utilize it as a carbon source, aiding in the degradation of environmental pollutants.

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields such as pharmaceuticals and environmental science. The following findings summarize key research outcomes:

Table 2: Summary of Research Findings

Eigenschaften

IUPAC Name |

N,N-dimethylheptan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVWKKYLBJMOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409296 | |

| Record name | N,N-Dimethylheptan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15290-93-4 | |

| Record name | N,N-Dimethylheptan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylheptylamine N-oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.